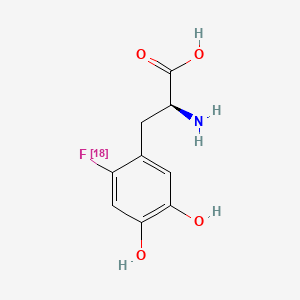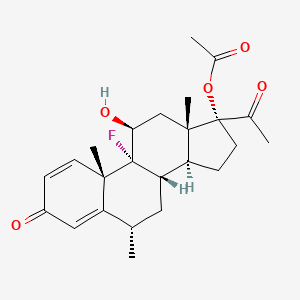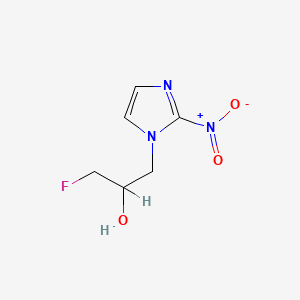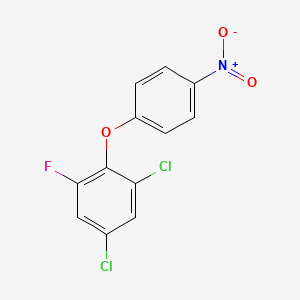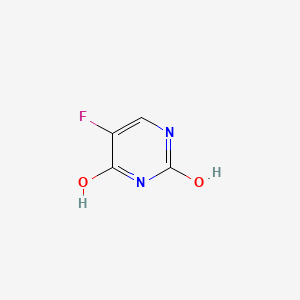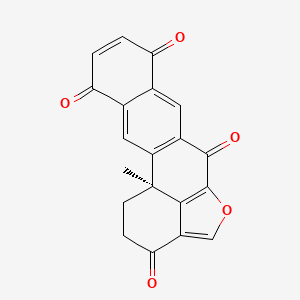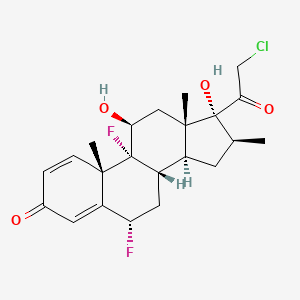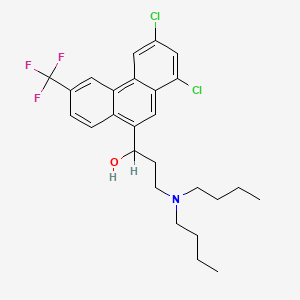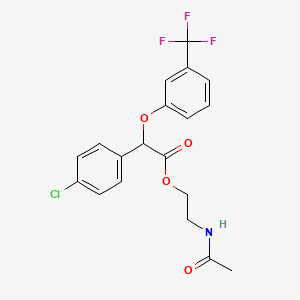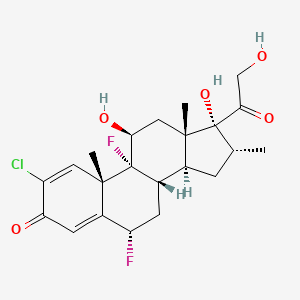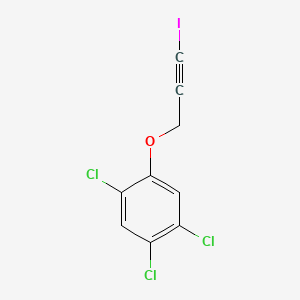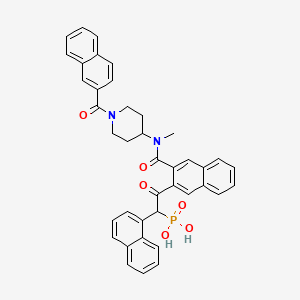
Phosphonic acid, (2-(3-((methyl(1-(2-naphthalenylcarbonyl)-4-piperidinyl)amino)carbonyl)-2-naphthalenyl)-1-(1-naphthalenyl)-2-oxoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of JNJ-10311795 involves multiple steps, including the formation of a beta-ketophosphonate structure. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts .
Análisis De Reacciones Químicas
JNJ-10311795 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: JNJ-10311795 can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Aplicaciones Científicas De Investigación
JNJ-10311795 has been extensively studied for its scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of serine proteases.
Biology: The compound is used to investigate the role of neutrophil cathepsin G and mast cell chymase in inflammatory processes.
Medicine: JNJ-10311795 is being researched for its potential therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease.
Industry: The compound is used in the development of new anti-inflammatory drugs and therapies
Mecanismo De Acción
JNJ-10311795 exerts its effects by inhibiting the activity of neutrophil cathepsin G and mast cell chymase. These enzymes are involved in the inflammatory response, and their inhibition leads to a reduction in inflammation. The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition is achieved through the formation of a complex network of hydrogen bonds and hydrophobic interactions .
Comparación Con Compuestos Similares
JNJ-10311795 is unique in its dual inhibition of both neutrophil cathepsin G and mast cell chymase. Similar compounds include:
Cathepsin G inhibitors: These compounds specifically inhibit cathepsin G but do not affect chymase.
Chymase inhibitors: These compounds specifically inhibit chymase but do not affect cathepsin G. The dual inhibition provided by JNJ-10311795 offers a broader anti-inflammatory effect compared to compounds that target only one of these enzymes
Propiedades
Número CAS |
518062-14-1 |
|---|---|
Fórmula molecular |
C40H35N2O6P |
Peso molecular |
670.7 g/mol |
Nombre IUPAC |
[2-[3-[methyl-[1-(naphthalene-2-carbonyl)piperidin-4-yl]carbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid |
InChI |
InChI=1S/C40H35N2O6P/c1-41(32-19-21-42(22-20-32)39(44)31-18-17-26-9-2-3-11-28(26)23-31)40(45)36-25-30-13-5-4-12-29(30)24-35(36)37(43)38(49(46,47)48)34-16-8-14-27-10-6-7-15-33(27)34/h2-18,23-25,32,38H,19-22H2,1H3,(H2,46,47,48) |
Clave InChI |
XUJQPDQURBZEGJ-UHFFFAOYSA-N |
SMILES |
CN(C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC5=CC=CC=C5C=C4C(=O)C(C6=CC=CC7=CC=CC=C76)P(=O)(O)O |
SMILES canónico |
CN(C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC5=CC=CC=C5C=C4C(=O)C(C6=CC=CC7=CC=CC=C76)P(=O)(O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
JNJ-10311795; JNJ 10311795; JNJ10311795. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



